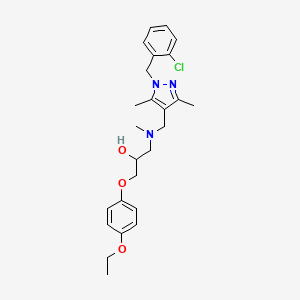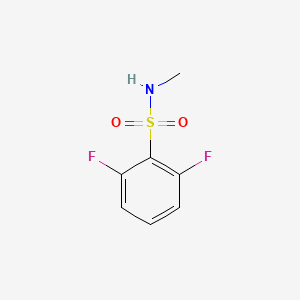
2-Methyl-4-(4-nitrobenzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(4-nitrobenzoyl)morpholine is an organic compound with the molecular formula C11H12N2O4 It is a derivative of morpholine, a heterocyclic amine, and features a nitrobenzoyl group attached to the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrobenzoyl)morpholine typically involves the reaction of morpholine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the morpholine nitrogen attacks the carbonyl carbon of the 4-nitrobenzoyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Morpholine, 4-nitrobenzoyl chloride, triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(4-nitrobenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Reduction of Nitro Group: 2-Methyl-4-(4-aminobenzoyl)morpholine
Substitution Reactions: Various substituted morpholine derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-Methyl-4-(4-nitrobenzoyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(4-nitrobenzoyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Nitrobenzoyl)morpholine
- 4-(2-Nitrobenzoyl)morpholine
- 4-(4-Nitrophenyl)morpholine
Uniqueness
2-Methyl-4-(4-nitrobenzoyl)morpholine is unique due to the presence of the methyl group on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile compared to other similar compounds.
Propiedades
IUPAC Name |
(2-methylmorpholin-4-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-9-8-13(6-7-18-9)12(15)10-2-4-11(5-3-10)14(16)17/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQURSKPPNASAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B7818057.png)
![N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B7818058.png)




![N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7818092.png)


![(3E)-3-[(pyrimidin-2-ylamino)methylidene]chromene-2,4-dione](/img/structure/B7818114.png)




